1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate
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Overview
Description
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a dimethylaminomethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of a chlorine atom at the 6th position can be achieved through chlorination reactions. The dimethylaminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,2-c)pyridine: A simpler analog without the chlorine and dimethylaminomethyl groups.
6-Chloro-1H-pyrrolo(3,2-c)pyridine: Similar structure but lacks the dimethylaminomethyl group.
3-((Dimethylamino)methyl)-1H-pyrrolo(3,2-c)pyridine: Lacks the chlorine atom.
Uniqueness
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate is unique due to the presence of both the chlorine atom and the dimethylaminomethyl group. These functional groups confer distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
102280-86-4 |
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Molecular Formula |
C10H16Cl3N3O |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)-N,N-dimethylmethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H12ClN3.2ClH.H2O/c1-14(2)6-7-4-12-9-3-10(11)13-5-8(7)9;;;/h3-5,12H,6H2,1-2H3;2*1H;1H2 |
InChI Key |
BJMVFAXQIKPOIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=CC(=NC=C21)Cl.O.Cl.Cl |
Origin of Product |
United States |
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